molecular formula C8H13N3O3 B196030 3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanamide CAS No. 268221-76-7

3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanamide

Cat. No. B196030
CAS RN: 268221-76-7
M. Wt: 199.21 g/mol
InChI Key: PNSKRAHOHQWAAN-WHFBIAKZSA-N
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Description

“3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanamide” is a compound with the molecular formula C11H19N3O3 . It has a molecular weight of 241.29 g/mol . The IUPAC name for this compound is 3-[(2S,5S)-5-(2-methylpropyl)-3,6-dioxopiperazin-2-yl]propanamide .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two carbonyl groups attached to the ring. The structure also includes a propanamide group .


Physical And Chemical Properties Analysis

The compound has several notable computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 5. The topological polar surface area is 101 Ų. The compound has a formal charge of 0. The complexity of the compound is 328 .

Scientific Research Applications

  • Anticonvulsant Activity : A study by Kamiński et al. (2015) synthesized a series of hybrid molecules, including derivatives of 3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanamide, which showed promising results as anticonvulsant agents. These compounds demonstrated broad spectra of activity across different preclinical seizure models and exhibited a better safety profile compared to some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

  • Synthesis and Biological Evaluation : Another study by Kamiński et al. (2015) synthesized a library of compounds including 3-((2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl)propanamides and evaluated their anticonvulsant properties. These compounds were found to be more potent and safer than certain model antiepileptic drugs in preclinical models (Kamiński et al., 2015).

  • Antinociceptive Activity : A study by Önkol et al. (2004) investigated the antinociceptive activity of propanamide derivatives, including compounds related to this compound. The compounds showed significant activity in various pain models compared to standard drugs (Önkol et al., 2004).

  • Cytostatic Effect : Research by Hallowes et al. (1974) examined the antimitotic action of similar compounds in the treatment of tumors. The study focused on their effects on cellular and biochemical levels, observing a reduction in DNA, RNA, and protein synthesis of cells in vitro (Hallowes et al., 1974).

  • Insecticidal Activity : Samaritoni et al. (2003) explored the synthesis and insecticidal activity of dihydropiperazine compounds, demonstrating their potential as bioisosteres for neonicotinoid compounds (Samaritoni et al., 2003).

  • Antimetastatic Effects : Studies by Atherton et al. (1975) and Hellmann et al. (1974) investigated the antimetastatic effects of bisdioxopiperazines, including derivatives of this compound. These compounds were found to inhibit the formation of platelet thrombi and showed potential in preventing blood-borne tumor dissemination (Atherton et al., 1975).

properties

IUPAC Name

3-[(2S,5S)-5-methyl-3,6-dioxopiperazin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-4-7(13)11-5(8(14)10-4)2-3-6(9)12/h4-5H,2-3H2,1H3,(H2,9,12)(H,10,14)(H,11,13)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSKRAHOHQWAAN-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429391
Record name 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

268221-76-7
Record name 3-[(2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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